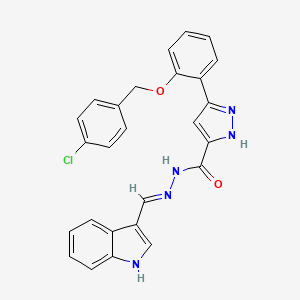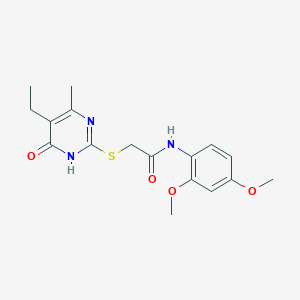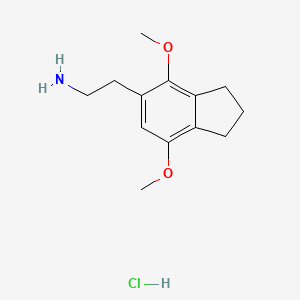![molecular formula C13H9N3S2 B2583351 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile CAS No. 96750-38-8](/img/structure/B2583351.png)
3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is a chemical compound with the molecular formula C13H9N3S2 . It is also known by other synonyms such as 3-amino-5-cyanomethylsulfanyl-4-phenyl-thiophene-2-carbonitrile and 2-Thiophenecarbonitrile, 3-amino-5-[(cyanomethyl)thio]-4-phenyl- .
Synthesis Analysis
The synthesis of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is characterized by a molecular formula of C13H9N3S2 . The average mass of the molecule is 271.361 Da and the monoisotopic mass is 271.023773 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile include a molecular formula of C13H9N3S2 and a molecular weight of 271.36. Other properties such as melting point, boiling point, and density are not well-documented in the literature .Aplicaciones Científicas De Investigación
Thermochemistry and Polymorphism
Research on thiophene derivatives, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has highlighted the thermochemical properties and conformational polymorphism inherent to this class of compounds. These characteristics are crucial for understanding the stability and crystallization behavior of such materials, which can impact their application in drug formulation and material science. The study by Yu et al. (2000) on hexamorphic crystal systems demonstrates the intricate balance between molecular conformation and thermodynamic stability, providing a foundation for engineering materials with desired physical properties (Yu et al., 2000).
Synthesis Methods
Innovative synthesis methods for thiophene carbonitriles, including microwave-assisted techniques, have been developed to enhance efficiency and yield. Singh and Singh (2011) describe a rapid synthesis approach for tetrahydrobenzo[b][1,8]-naphthyridine-3-carbonitrile derivatives, showcasing the versatility of thiophene carbonitriles in constructing complex heterocyclic structures with potential pharmaceutical applications (Singh & Singh, 2011).
Antimicrobial Activity
Thiophene derivatives have been explored for their antimicrobial properties, contributing to the search for new antibacterial and antifungal agents. Puthran et al. (2019) synthesized novel Schiff bases using thiophene carbonitrile derivatives and evaluated their in vitro antimicrobial activity, highlighting the compound's potential in developing new antimicrobial therapies (Puthran et al., 2019).
Structural Characterization and Drug Design
Detailed structural analysis of thiophene carbonitriles supports their application in drug design, particularly as inhibitors for specific enzymes. Al-Wahaibi et al. (2021) characterized dihydropyrimidine-5-carbonitrile derivatives as potential dihydrofolate reductase inhibitors, demonstrating the role of these compounds in the design of new drugs with targeted action mechanisms (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
3-amino-5-(cyanomethylsulfanyl)-4-phenylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c14-6-7-17-13-11(9-4-2-1-3-5-9)12(16)10(8-15)18-13/h1-5H,7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFFGICTXKFLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2N)C#N)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2583268.png)
![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)



![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)


![(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2583281.png)

![ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2583284.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B2583286.png)
![Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2583289.png)
